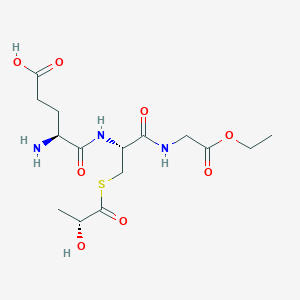

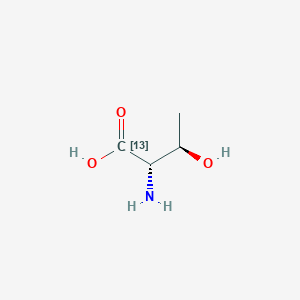

(S)-3-Amino-2-oxetanone p-toluenesulfonic acid salt

Vue d'ensemble

Description

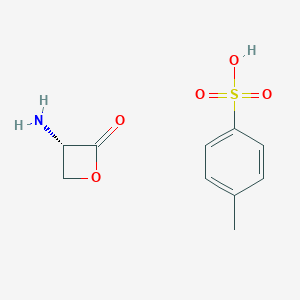

P-Toluenesulfonic acid, also known as PTSA or tosylic acid, is an organic compound with the formula CH3C6H4SO3H . It is a white, extremely hygroscopic solid that is soluble in water, alcohols, and other polar organic solvents . The CH3C6H4SO2 group is known as the tosyl group and is often abbreviated as Ts or Tos .

Synthesis Analysis

P-Toluenesulfonic acid is prepared on an industrial scale by the sulfonation of toluene . It is used as a catalyst in various reactions, including esterification, reductive amination, and intermolecular coupling of the aromatic nucleus .Molecular Structure Analysis

The molecular structure of p-toluenesulfonic acid is tetrahedral at the sulfur atom . The study of its crystalline structure shows that it is monoclinic with P 2 1 / c space group .Chemical Reactions Analysis

P-Toluenesulfonic acid finds use in organic synthesis as an “organic-soluble” strong acid . It is used in reactions such as acetalization of an aldehyde, Fischer–Speier esterification, and transesterification reactions .Physical And Chemical Properties Analysis

P-Toluenesulfonic acid is a strong organic acid, about one million times stronger than benzoic acid . It is a solid and therefore is conveniently weighed and stored . It has a density of 1.24 g/cm3 .Applications De Recherche Scientifique

-

Organic & Biomolecular Chemistry

- Application : p-TSA catalysed organic transformations have been an active area of research for developing efficient synthetic methodologies .

- Method : Catalysis using p-TSA is associated with many advantages, such as operational simplicity, high selectivity, excellent yields, and ease of product isolation . p-TSA is a strong acid compared to many protic or mineral acids and its high acidity helps activate different organic functional groups .

- Results : p-TSA-promoted conversions are fast, have a high atom and pot economy, and feature a multiple bond-forming index . Therefore, the utilization of p-TSA enables the synthesis of many important structural scaffolds without any hazardous metals, making it desirable in numerous applications of sustainable and green chemistry .

Safety And Hazards

P-Toluenesulfonic acid is considered hazardous. It causes severe skin burns and eye damage, may cause respiratory irritation, and may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid contact with skin, eyes, and clothing, not to breathe dust, and not to ingest .

Orientations Futures

Propriétés

IUPAC Name |

(3S)-3-aminooxetan-2-one;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C3H5NO2/c1-6-2-4-7(5-3-6)11(8,9)10;4-2-1-6-3(2)5/h2-5H,1H3,(H,8,9,10);2H,1,4H2/t;2-/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHPNSUJOZQROEQ-WNQIDUERSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

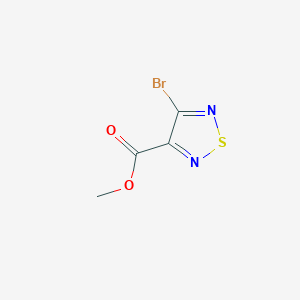

CC1=CC=C(C=C1)S(=O)(=O)O.C1C(C(=O)O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1[C@@H](C(=O)O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40575464 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--(3S)-3-aminooxetan-2-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40575464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-Amino-2-oxetanone p-toluenesulfonic acid salt | |

CAS RN |

112839-95-9 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--(3S)-3-aminooxetan-2-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40575464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1R,3S,4R)-3,4-bis(sulfomethyl)cyclohexyl]methanesulfonic acid](/img/structure/B133740.png)